Tris(1,10-phenanthroline)ruthenium(III)

Description

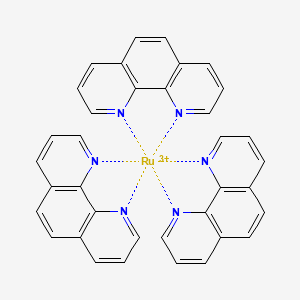

Tris(1,10-phenanthroline)ruthenium(III), commonly denoted as [Ru(phen)₃]³⁺, is an octahedral coordination complex featuring three 1,10-phenanthroline (phen) ligands bound to a central ruthenium(III) ion. The phen ligand, a bidentate chelator with extended π-conjugation, stabilizes the Ru(III) oxidation state and imparts distinctive photophysical and electrochemical properties . This complex is commercially available as tris(1,10-phenanthroline)ruthenium(III) chloride (CAS# 36309-88-3) and is widely used in DNA interaction studies, chemiluminescence sensing, and redox catalysis . Its chiral Δ and Λ enantiomers exhibit unique interactions with biomolecules, particularly DNA, where binding modes depend on concentration and stereochemistry .

Properties

Molecular Formula |

C36H24N6Ru+3 |

|---|---|

Molecular Weight |

641.7 g/mol |

IUPAC Name |

1,10-phenanthroline;ruthenium(3+) |

InChI |

InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+3 |

InChI Key |

GEHQIQZPKHQDQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+3] |

Origin of Product |

United States |

Preparation Methods

Ligand Coordination and Solvent Effects

In a modified procedure, RuCl₃·3H₂O is combined with phen in a 1:3 molar ratio in ethanol. Silver nitrate is added to precipitate chloride ions as AgCl, shifting the equilibrium toward complex formation. The mixture is refluxed under inert atmosphere (e.g., argon) to prevent oxidation of the ligand. After cooling, the product is filtered to remove AgCl, and the supernatant is concentrated under reduced pressure.

Purification :

- Recrystallization : The crude product is dissolved in a minimal mixture of dichloromethane (DCM) and methanol, followed by slow evaporation to yield crystalline [Ru(phen)₃]³⁺.

- Chromatography : Column chromatography using silica gel and a polar eluent (e.g., acetonitrile/methanol) separates unreacted ligands and metallic residues.

Anion Exchange for Enhanced Solubility

The chloride counterions in [Ru(phen)₃]Cl₃ can be replaced with hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) to improve solubility in organic solvents. This involves treating the chloride salt with ammonium hexafluorophosphate (NH₄PF₆) in aqueous solution:

$$

[\text{Ru(phen)}3]\text{Cl}3 + 3 \, \text{NH}4\text{PF}6 \rightarrow \text{Ru(phen)}33 + 3 \, \text{NH}_4\text{Cl} $$

The PF₆⁻ derivative precipitates and is collected via filtration.

Analytical Validation

Spectroscopic Characterization

- ¹H-NMR : Downfield shifts of phenanthroline protons (e.g., H2 and H9 from δ 8.5 to δ 9.2 ppm) confirm ligand coordination.

- UV-Vis Spectroscopy : Absorption maxima at 460 nm (ε ≈ 18,500 M⁻¹cm⁻¹) correspond to metal-to-ligand charge transfer (MLCT) transitions.

- Electrospray Ionization Mass Spectrometry (ESI-MS) : A peak at m/z 641.7 ([M]³⁺) verifies the molecular ion.

Electrochemical Profiling

Cyclic voltammetry in acetonitrile reveals a Ru(III/II) redox couple at +1.30 V vs. Ag/AgCl, confirming the stability of the +3 oxidation state.

Industrial-Scale Production Challenges

Scaling up laboratory methods requires optimizing:

- Reactor Design : Stainless steel or glass-lined reactors resist corrosion from acidic byproducts.

- Yield Enhancement : Continuous flow systems reduce reaction times from days to hours.

- Cost Management : Recycling unreacted phenanthroline via solvent extraction lowers material costs.

Comparative Analysis with Ru(II) Complexes

While [Ru(phen)₃]²⁺ is more extensively studied, the Ru(III) analogue demands stricter anaerobic conditions to prevent reduction. A notable difference is the use of RuCl₃ instead of RuCl₂·xH₂O as the starting material.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction times to 2–4 hours by enhancing ligand coordination kinetics. This method achieves yields >85% but requires specialized equipment.

Photochemical Oxidation

UV irradiation of [Ru(phen)₃]²⁺ in the presence of persulfate (S₂O₈²⁻) oxidizes Ru(II) to Ru(III):

$$

[\text{Ru(phen)}3]^{2+} + \text{S}2\text{O}8^{2-} \xrightarrow{h\nu} [\text{Ru(phen)}3]^{3+} + 2 \, \text{SO}_4^{−} $$

This approach avoids high-temperature reflux but introduces challenges in controlling photodegradation.

Purity and Quality Control

Acceptance Criteria :

- Elemental Analysis : Calculated for C₃₆H₂₄N₆Ru³⁺: C 67.44%, H 3.77%, N 13.11%. Observed values must deviate <0.4%.

- HPLC Purity : >98% as measured using a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Oxidation of Thiourea and N-Methylthiourea

A study on the tris-(1,10-phenanthroline)iron(III) complex (analogous Ru system) demonstrated redox activity in acidic media . While the Ru(III) complex itself is not explicitly detailed, the Fe(III) system shows:

-

Mechanism : Thiourea acts as a reducing agent, oxidized to sulfonic acid derivatives.

-

Kinetics : The reaction follows first-order kinetics in thiourea and pH-dependent rate constants.

Electron Transfer with Iodide Ion

For cobalt(III) analogs, electron transfer with iodide ions in acidic media follows a dissociative mechanism . This suggests potential parallels in Ru(III) systems, though direct Ru(III) data is limited.

Binding Modes

-

Partially inserted : One phenanthroline chelate parallel to base pairs in the major groove .

-

Minor groove : Slotted or facial orientations, depending on enantiomer (Lambda vs. Delta) .

Polyphenol Interactions

The [Ru(phen)₃]²⁺ complex binds polyphenols (e.g., gallic acid, quercetin) via:

-

Metal-to-ligand charge transfer (MLCT) : Absorption at 445 nm shifts upon binding .

-

Binding constants :

| Polyphenol | Absorption Band | Kb (M⁻¹) |

|-------------|------------------|---------|

| Gallic acid | 262 nm | 3.40×10³ |

| Quercetin | 445 nm | 1.50×10⁴ |

Limitations and Gaps

-

Ru(III) specificity : Most studies focus on Ru(II) complexes; direct Ru(III) redox data is scarce.

-

Kinetic details : Mechanistic studies (e.g., transition states) for Ru(III) reactions are lacking.

Scientific Research Applications

Tris(1,10-phenanthroline)ruthenium(III) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tris(1,10-phenanthroline)ruthenium(III) exerts its effects involves its ability to undergo redox reactions and interact with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. Additionally, upon light irradiation, it can generate reactive oxygen species, leading to oxidative damage in cells .

Comparison with Similar Compounds

Tris(2,2′-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺)

- Ligand Differences : Bipyridine (bpy) lacks the extended π-system of phenanthroline, resulting in reduced π-π stacking interactions with DNA.

- Photophysics : [Ru(bpy)₃]²⁺ exhibits a metal-to-ligand charge-transfer (MLCT) absorption at 450 nm (ε ≈ 14,600 M⁻¹cm⁻¹), while [Ru(phen)₃]³⁺ shows a red-shifted MLCT band (~460 nm) with higher molar extinction coefficients due to enhanced π-conjugation .

- Applications : [Ru(bpy)₃]²⁺ is a benchmark in dye-sensitized solar cells (DSSCs), whereas [Ru(phen)₃]³⁺ is preferred in chemiluminescence assays for oxalic acid detection .

Substituted Phenanthroline Complexes

- Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) ([Ru(dpphen)₃]²⁺): Bulky phenyl substituents increase hydrophobicity, enhancing DNA groove binding over intercalation . Redox Potential: Ru(III/II) couple at +1.25 V vs. FcH, compared to +1.18 V for [Ru(phen)₃]³⁺ .

- Functionalized Phenanthrolines (e.g., 3-polyamino derivatives): Quaternary amine substituents improve water solubility and enable electrostatic interactions with DNA phosphate backbones .

Metal Oxidation State and Reactivity

Ru(II) vs. Ru(III) Complexes

- Kinetic Reactivity : Ru(II) complexes (e.g., [Ru(phen)₃]²⁺) are kinetically labile and undergo rapid ligand substitution, whereas Ru(III) species are inert, making them stable in biological media .

- Anticancer Activity : Ru(II) derivatives like [Ru(A)₂(B)]Cl₂ (A = phen, B = thiosemicarbazone) exhibit higher cytotoxicity than Ru(III) analogs due to enhanced cellular uptake and redox activity .

Photophysical and Electrochemical Properties

| Property | [Ru(phen)₃]³⁺ | [Ru(bpy)₃]²⁺ | [Cr(phen)₃]³⁺ |

|---|---|---|---|

| MLCT λmax (nm) | 460 | 450 | 520 (d-d transition) |

| Emission Quantum Yield | 0.02 | 0.062 | Non-emissive |

| Ru(III/II) E₁/₂ (V vs. FcH) | +1.18 | +1.30 | N/A |

| DNA Binding Constant (Kₐ) | 10⁴–10⁵ M⁻¹ | 10³–10⁴ M⁻¹ | 10⁵–10⁶ M⁻¹ |

- Chromium Analogs : [Cr(phen)₃]³⁺ binds DNA more tightly than Ru complexes but lacks photoactivity, limiting its use in light-driven applications .

DNA Binding Modes and Specificity

- Intercalation vs. Groove Binding :

- [Ru(phen)₃]³⁺ partially intercalates into DNA at high concentrations but prefers major groove binding at lower concentrations, with Λ-enantiomers favoring purine-3',5'-pyrimidine sequences .

- In contrast, [Ru(dppz)₃]²⁺ (dppz = dipyrido[3,2-a:2′,3′-c]phenazine) exhibits classical intercalation due to its planar dppz ligand .

- Enantioselectivity : Δ-[Ru(phen)₃]³⁺ shows stronger binding to right-handed B-DNA than Λ-forms, a property exploited in chiral resolution chromatography .

Q & A

Q. What are the standard synthetic protocols for preparing tris(1,10-phenanthroline)ruthenium(III) complexes, and how can purity be optimized?

The synthesis typically involves reacting RuCl₃·3H₂O with 1,10-phenanthroline (phen) ligands under reflux conditions. A modified procedure includes adding AgNO₃ to remove chloride ions, followed by ligand substitution in a coordinating solvent (e.g., ethanol or DMF). For example, [Ru(TMAphen)₃]^(5+) (TMAphen = N,N,N-trimethylphenanthrolinium) is synthesized by heating RuCl₃ with TMAphen and AgNO₃ at 80°C for 48 hours, yielding ~47% product after purification via chromatography . Purity is verified using ¹H-NMR to confirm ligand coordination and elemental analysis to match calculated/experimental C, H, N values . Recrystallization from ethanol/DCM mixtures enhances crystallinity .

Q. Which spectroscopic and electrochemical techniques are essential for characterizing ruthenium-phenanthroline complexes?

Key techniques include:

- ¹H-NMR : Identifies ligand proton environments and confirms successful coordination (e.g., downfield shifts for phenanthroline protons) .

- Cyclic Voltammetry (CV) : Determines redox potentials; Ru(III/II) couples typically appear at ~1.30 V vs. Ag/AgCl in acetonitrile .

- UV-Vis Spectroscopy : Absorbance maxima (e.g., λₐᵦₛ = 465 nm for [Ru(dpphen)₃]²⁺) and emission profiles (λₑₘ = 625 nm) are critical for photophysical studies .

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and complex stoichiometry .

Advanced Research Questions

Q. How do stereochemical and substituent effects influence the DNA-binding behavior of Ru(phen)₃³⁺ complexes?

The Δ and Λ enantiomers exhibit stereospecific DNA interactions. Circular Dichroism (CD) and electronic dichroism reveal that Λ-[Ru(phen)₃]²⁺ preferentially binds to B-DNA via groove interactions rather than classical intercalation, with binding constants (Kb) in the range of 10⁴–10⁵ M⁻¹ . Substituents like methyl or quaternary amine groups (e.g., TMAphen) enhance water solubility and stability, enabling studies in physiological conditions. Hydrophobic ligands (e.g., 4,7-diphenylphenanthroline) increase membrane permeability for cellular uptake .

Q. What methodologies resolve contradictions in reported DNA-binding mechanisms of Ru(phen)₃³⁺ complexes?

Discrepancies arise from varying experimental conditions (e.g., ionic strength, Ru:DNA ratios). To address this:

- Luminescence Quenching : Monitor emission intensity changes upon DNA addition. Intercalation quenches luminescence due to proximity to DNA bases, while groove binding causes less quenching .

- Viscosity Measurements : Intercalators increase DNA solution viscosity, whereas groove binders do not. Ru(phen)₃³⁺ shows minimal viscosity changes, supporting non-intercalative binding .

- Competitive Binding Assays : Use known intercalators (e.g., ethidium bromide) to displace Ru complexes; lack of displacement confirms non-intercalative modes .

Q. How are Ru(phen)₃³⁺ derivatives applied as luminescent oxygen sensors, and what factors affect their sensitivity?

Derivatives like [Ru(dpphen)₃]²⁺ (dpphen = 4,7-diphenylphenanthroline) exhibit oxygen-dependent luminescence due to triplet-state quenching by O₂. Key applications include:

- Intracellular O₂ Imaging : Encapsulate Ru complexes in cationic reverse micelles or nanoparticles for cellular delivery. Emission lifetimes (τ) correlate inversely with O₂ concentration .

- Fiber-Optic Sensors : Immobilize Ru complexes on silica substrates; τ measurements enable real-time O₂ monitoring in tissues or bioreactors .

Sensitivity is optimized by using hydrophobic ligands (to prevent leaching) and tuning excitation/emission wavelengths (e.g., λₑₘ = 625 nm minimizes autofluorescence) .

Q. How can experimental design mitigate challenges in photochemical studies of Ru(phen)₃³⁺ complexes?

Common issues include photosensitivity and solvent effects. Strategies include:

- Anaerobic Measurements : Use Schlenk lines or gloveboxes to exclude O₂ during emission studies, as O₂ quenches excited states .

- Temperature Control : Perform temperature-dependent emission studies with random incremental changes to avoid hysteresis .

- Solvent Selection : Use deuterated solvents for ¹H-NMR to reduce signal overlap, or DMF/ethanol mixtures for solubility without aggregation .

Methodological Considerations for Data Interpretation

Q. How are electrochemical data analyzed to distinguish between Ru(II) and Ru(III) species?

CV scans in non-aqueous solvents (e.g., acetonitrile with 0.1 M TBAPF₆) reveal reversible Ru(III/II) redox couples. For example, [Ru(phen)₃]²⁺ shows E₁/₂ = +1.30 V vs. Ag/AgCl. Irreversible peaks or shifts in E₁/₂ indicate ligand decomposition or solvent effects . Differential Pulse Voltammetry (DPV) enhances resolution for overlapping peaks .

Q. What analytical approaches validate the stability of Ru(phen)₃³⁺ complexes under hydrolytic conditions?

- pH-Dependent Stability Studies : Monitor absorbance/emission changes over time in buffers (pH 4–10). Stable complexes show no spectral shifts after 24 hours .

- ¹H-NMR in D₂O : Detect ligand dissociation by comparing spectra in D₂O vs. organic solvents. Hydrolysis-resistant complexes (e.g., TMAphen derivatives) retain coordinated ligands .

Emerging Applications and Challenges

Q. Can Ru(phen)₃³⁺ complexes be used to study protein-protein electron transfer (ET) dynamics?

Yes. Ru complexes with redox-active ligands (e.g., TMAphen) act as ET mediators. Förster Resonance Energy Transfer (FRET) or transient absorption spectroscopy tracks ET rates between Ru-labeled proteins. Challenges include minimizing steric hindrance during protein conjugation .

Q. What are the limitations of Ru(phen)₃³⁺ complexes in heterogeneous catalysis?

While Ru@nanoparticle systems catalyze reactions like dehydrogenation, Ru(phen)₃³⁺ itself is unsuitable due to poor recyclability. Poisoning experiments with 1,10-phenanthroline confirm homogeneous vs. heterogeneous mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.